molecular formula C19H23N3O B11791305 (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11791305
M. Wt: 309.4 g/mol
InChI Key: WORNRPLUSIELAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperazine moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine intermediate.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the pyridine-piperazine intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to cross the blood-brain barrier, making it a potential candidate for central nervous system disorders.

Comparison with Similar Compounds

    (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.

    (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of an isopropyl group on the piperazine ring.

Uniqueness: (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

phenyl-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3

InChI Key

WORNRPLUSIELAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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